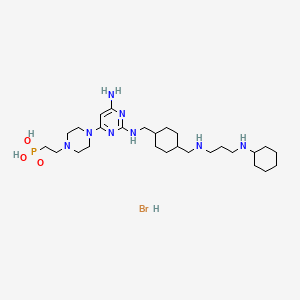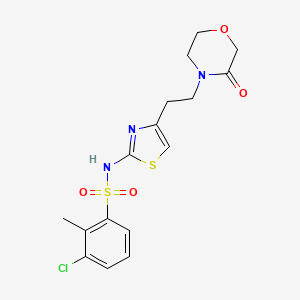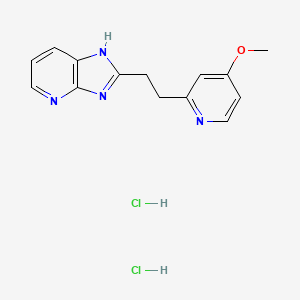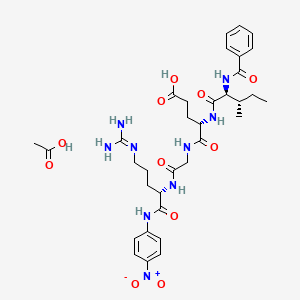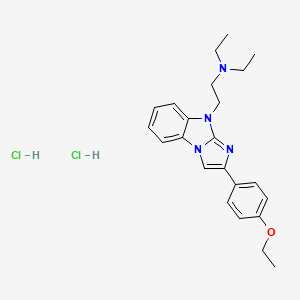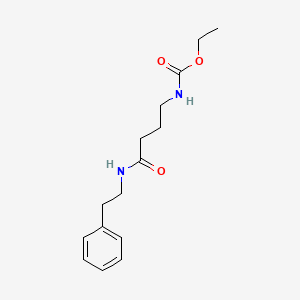
santacruzamate A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Santacruzamate A primarily targets histone deacetylase 2 (HDAC2), an enzyme involved in the removal of acetyl groups from histone proteins, which plays a crucial role in the regulation of gene expression . By inhibiting HDAC2, this compound can influence the transcriptional activity of genes involved in cell cycle regulation, apoptosis, and differentiation.
Mode of Action
This compound binds to the active site of HDAC2, inhibiting its deacetylase activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased transcriptional activity of certain genes . The increased expression of these genes can promote apoptosis and inhibit the proliferation of cancer cells.
Biochemical Pathways
The inhibition of HDAC2 by this compound affects several biochemical pathways. Key pathways include:
- Apoptosis Pathway : Increased acetylation of histones leads to the upregulation of pro-apoptotic genes such as p21 and BAK, promoting programmed cell death .
- Cell Cycle Regulation : The compound can induce cell cycle arrest by upregulating cyclin-dependent kinase inhibitors, which halt the progression of the cell cycle .
- Reactive Oxygen Species (ROS) Production : this compound has been shown to increase ROS production, which can lead to oxidative stress and further promote apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy:
Result of Action
At the molecular level, this compound’s inhibition of HDAC2 results in increased acetylation of histones, leading to changes in gene expression. At the cellular level, this can result in:
- Induction of Apoptosis : Enhanced expression of pro-apoptotic genes leads to programmed cell death in cancer cells .
- Cell Cycle Arrest : Upregulation of cyclin-dependent kinase inhibitors halts cell cycle progression, preventing cancer cell proliferation .
- Increased ROS Production : Elevated ROS levels cause oxidative stress, further promoting apoptosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors:
- Presence of Other Compounds : Co-administration with other drugs or compounds can influence its absorption and metabolism, potentially altering its therapeutic effects .
: Synthesis and biological evaluation of this compound and analogs : Synthesis, cytotoxic activity, and mode of action of new this compound analogs : This compound (CAY-10683) | HDAC2 Inhibitor
Biochemical Analysis
Biochemical Properties
Santacruzamate A is characterized as a selective inhibitor of HDAC2, a class I HDAC . Its inhibition of HDAC4 or HDAC6, which are class II HDACs, is relatively smaller .
Cellular Effects
This compound and its analogs have been found to inhibit the growth of malignant cells at submicromolar concentrations . Interestingly, they were not cytotoxic to normal human colonic epithelial cells CCD841, suggesting that their cytotoxicity was specific to cancer cells .
Molecular Mechanism
The mechanism of action of this compound is believed to be related to its inhibition of HDACs . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Santacruzamate A can be synthesized through various chemical synthetic methods. One common method includes the reaction of hydroxy amides with phenylacetyl chloride, followed by hydrolysis under alkaline conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the extraction of the compound from marine cyanobacteria, followed by purification and chemical modification to enhance its activity .
Chemical Reactions Analysis
Types of Reactions
Santacruzamate A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different analogs with varying biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like phenylacetyl chloride and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various analogs of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Santacruzamate A has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Vorinostat (suberoylanilide hydroxamic acid): A clinically approved histone deacetylase inhibitor with a similar structure to Santacruzamate A.
Trichostatin A: Another histone deacetylase inhibitor with potent anticancer properties.
Panobinostat: A pan-histone deacetylase inhibitor used in the treatment of multiple myeloma.
Uniqueness of this compound
This compound is unique due to its high selectivity for histone deacetylase 2 over other histone deacetylases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, its natural origin and structural simplicity make it an attractive lead compound for further drug development.
Properties
IUPAC Name |
ethyl N-[4-oxo-4-(2-phenylethylamino)butyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-20-15(19)17-11-6-9-14(18)16-12-10-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOYBIILVCHURC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCCC(=O)NCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701046074 |
Source


|
| Record name | Santacruzamate A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701046074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477949-42-0 |
Source


|
| Record name | Santacruzamate A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701046074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606420.png)

![methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B606424.png)

